
(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol is an organic compound characterized by the presence of two bromine atoms and four hydroxyl groups attached to a hexane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol typically involves the bromination of hexane derivatives under controlled conditions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form the corresponding hexane derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of hexane-2,3,4,5-tetraone.
Reduction: Formation of hexane-2,3,4,5-tetraol.
Substitution: Formation of various substituted hexane derivatives depending on the nucleophile used.
科学研究应用
(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
作用机制
The mechanism of action of (2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups enable the compound to form covalent bonds and hydrogen bonds with biological molecules, affecting their structure and function. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
相似化合物的比较
Similar Compounds
- (2R,3R,4S,5S)-1,6-Dichlorohexane-2,3,4,5-tetraol
- (2R,3R,4S,5S)-1,6-Diiodohexane-2,3,4,5-tetraol
- (2R,3R,4S,5S)-1,6-Difluorohexane-2,3,4,5-tetraol
Uniqueness
(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atoms also influence the compound’s physical properties, such as solubility and melting point, making it suitable for specific applications in research and industry.
属性
分子式 |
C6H12Br2O4 |
|---|---|
分子量 |
307.96 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4+,5-,6+ |
InChI 键 |
VFKZTMPDYBFSTM-FBXFSONDSA-N |
手性 SMILES |
C([C@H]([C@H]([C@H]([C@H](CBr)O)O)O)O)Br |
规范 SMILES |
C(C(C(C(C(CBr)O)O)O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


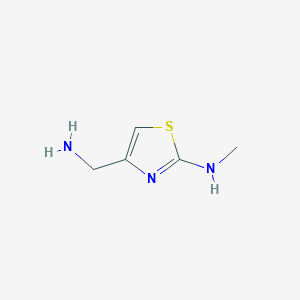
![3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)
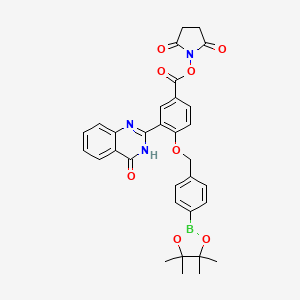
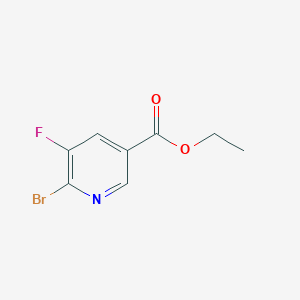

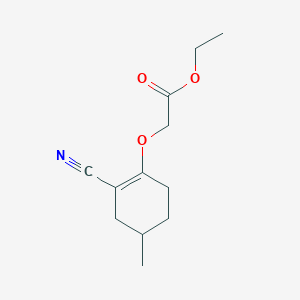

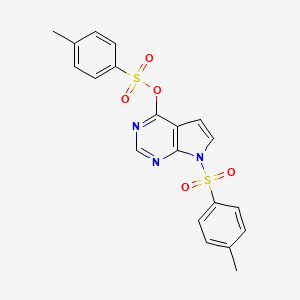
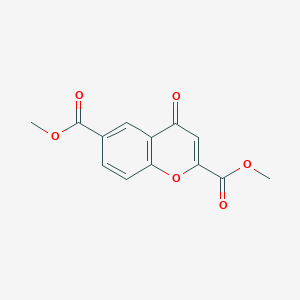

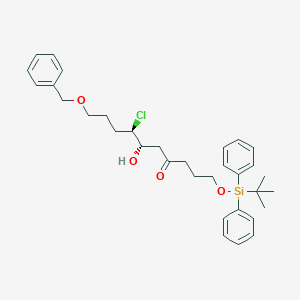
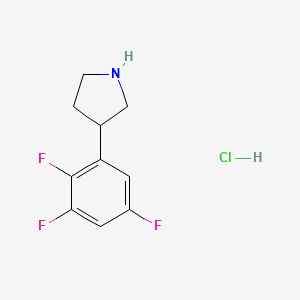

![4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037089.png)
